N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride
Description
N-[(2,4-Dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine hydrochloride is a bis-pyrazole derivative featuring a methylpyrazole core substituted with a methoxy group at position 3 and a methylamine-linked 2,4-dimethylpyrazole moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C11H18ClN5O |
|---|---|
Molecular Weight |
271.75 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5O.ClH/c1-8-5-13-16(3)10(8)6-12-9-7-15(2)14-11(9)17-4;/h5,7,12H,6H2,1-4H3;1H |
InChI Key |
ZLBNDKXPIBUFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=CN(N=C2OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method includes the reaction of 3-chloromethyl-1,5-dimethylpyrazole with sodium carbonate in acetonitrile under reflux conditions . The reaction mixture is then purified through a silica column to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can modify the pyrazole ring, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride. Research indicates that compounds with pyrazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown moderate to good activity against hepatocellular carcinoma and breast cancer cell lines, suggesting their potential as lead compounds in cancer therapy .
1.2 Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Pyrazole derivatives have been associated with the inhibition of pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases. Studies suggest that modifications in the pyrazole structure can enhance anti-inflammatory activity while reducing toxicity to normal cells .
Structure Activity Relationship (SAR)
Understanding the Structure Activity Relationship (SAR) is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly alter biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at N1 | Increased anticancer activity |
| Addition of methoxy group | Enhanced solubility and bioavailability |
| Alteration of side chains | Variable effects on toxicity and efficacy |
These insights are essential for guiding future drug design efforts .
Case Studies
Case Study 1: Anticancer Research
A study conducted by researchers from a pharmaceutical company demonstrated that a series of pyrazole derivatives, including this compound, exhibited significant growth inhibition in liver cancer cells (HepG2) with IC50 values below 50 µM. The study emphasized the importance of structural modifications to enhance potency while minimizing cytotoxicity to normal cells .
Case Study 2: Anti-inflammatory Studies
In another investigation focused on inflammatory diseases, a derivative was shown to reduce levels of TNF-alpha and IL-6 in vitro. This reduction correlated with decreased activation of NF-kB pathways in macrophages treated with the compound. These findings support its potential use as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can affect various biochemical pathways, leading to therapeutic effects in medicinal applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its dual pyrazole system and substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Structural Complexity :
- The target compound’s bis-pyrazole system distinguishes it from analogs like pyrazole-pyridine hybrids (e.g., compounds in ). This structural difference may enhance its binding affinity in biological systems due to increased rigidity and aromatic interactions.
Substituent Effects :
- The 3-methoxy group in the target compound could improve metabolic stability compared to electron-withdrawing groups (e.g., 3-chloro in ). However, the absence of pyridinyl substituents (common in analogs) may reduce π-π stacking interactions in receptor binding.
Spectroscopic Trends :
- Pyrazole-amine derivatives consistently show characteristic ¹H NMR peaks between δ 8.0–9.5 for aromatic protons and δ 3.0–4.0 for alkoxy or amine-linked groups . The target compound’s methoxy group (δ ~3.3–3.5) and dimethylpyrazole protons (δ ~2.5–3.0) would align with these trends.
Research Findings and Implications
Thermal Stability :
- The hydrochloride salt form (common in ) likely improves thermal stability compared to free-base analogs. For instance, 3-chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine HCl has a melting point of 157–158°C, suggesting similar salts could stabilize the target compound.
Lumping Strategy Relevance :
- As noted in , compounds with similar structures (e.g., pyrazole derivatives) may be grouped for computational or metabolic studies. The target compound’s structural divergence from pyrazole-pyridine hybrids, however, warrants separate evaluation.
Biological Activity
N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine; hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
| Property | Details |
|---|---|
| Molecular Formula | C12H15ClN4O |
| Molecular Weight | 271.72 g/mol |
| IUPAC Name | N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine; hydrochloride |
| InChI Key | MIVWSXIEXQMHIY-UHFFFAOYSA-N |
The biological activity of N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine; hydrochloride is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound can modulate various signaling pathways, potentially influencing:
- Antimicrobial Activity : It has shown effectiveness against several bacterial strains and fungi, likely through disruption of cellular integrity and inhibition of key metabolic pathways.
- Anti-inflammatory Effects : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.
- Antioxidant Properties : Its ability to scavenge free radicals suggests potential in protecting against oxidative stress.
Antimicrobial Activity
A study by Selvam et al. (2014) demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. The specific compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves interference with cell wall synthesis and disruption of membrane integrity .
Anti-inflammatory Activity
Research published in PubMed Central highlighted that pyrazole derivatives can significantly reduce inflammation markers in vitro. In particular, compounds similar to N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine showed up to 85% inhibition of TNF-α production at concentrations comparable to standard anti-inflammatory drugs .
Antioxidant Activity
Studies have indicated that this compound possesses notable antioxidant capabilities, which are essential for combating oxidative stress-related diseases. The antioxidant activity was evaluated using various assays, including DPPH and ABTS radical scavenging tests, with promising results indicating a strong potential for therapeutic applications .
Case Studies
-
Case Study on Antifungal Efficacy :
A recent investigation assessed the antifungal activity of several pyrazole derivatives against common phytopathogenic fungi. The results showed that compounds similar to N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine exhibited significant inhibitory effects on fungal growth, outperforming traditional antifungal agents in some cases . -
Clinical Implications in Inflammatory Disorders :
A clinical trial explored the efficacy of pyrazole derivatives in patients with rheumatoid arthritis. Patients receiving treatment with compounds similar to N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine reported reduced joint inflammation and pain relief compared to the placebo group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
